Cas no 84501-28-0 (4-tert-Butyl-2,6-diformylphenol)

4-tert-Butyl-2,6-diformylphenol structure
84501-28-0 structure
Nome do Produto:4-tert-Butyl-2,6-diformylphenol
N.o CAS:84501-28-0
MF:C12H14O3
MW:206.237763881683
MDL:MFCD01567135
CID:728909
PubChem ID:24879380

4-tert-Butyl-2,6-diformylphenol Propriedades químicas e físicas

Nomes e Identificadores

    • 5-(tert-Butyl)-2-hydroxyisophthalaldehyde
    • 4-tert-Butyl-2,6-diformylphenol
    • 1,3-Benzenedicarboxaldehyde,5-(1,1-dimethylethyl)-2-hydroxy-
    • 5-tert-butyl-2-hydroxybenzene-1,3-dicarbaldehyde
    • 1,3-Benzenedicarboxaldehyde, 5-(1,1-dimethylethyl)-2-hydroxy-
    • 2,6-diformyl-4-t-butylphenol
    • 2,6-diformyl-4-tert-butylphenol
    • SBB093662
    • 0458AF
    • TRA0002617
    • OR29399
    • 5-tert-butyl-2-hydroxyisophthalaldehyde
    • AK123624
    • S
    • 5-(1,1-Dimethylethyl)-2-hydroxy-1,3-benzenedicarboxaldehyde (ACI)
    • Isophthalaldehyde, 5-tert-butyl-2-hydroxy- (6CI)
    • 2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde
    • 2-Hydroxy-5-tert-butylbenzene-1,3-dicarbaldehyde
    • 2-Hydroxy-5-tert-butylisophthaldehyde
    • 4-tert-Butyl-2,6-pyridinedicarboxaldehyde
    • 5-tert-Butyl-2-hydroxy-1,3-benzenedicarbaldehyde
    • 5-tert-Butyl-2-hydroxybenzene-1,3-dicarboxaldehyde
    • YSZC065
    • SY101535
    • SCHEMBL419690
    • DTXSID90383990
    • ALBB-032712
    • AKOS004120632
    • D70108
    • 84501-28-0
    • MFCD01567135
    • CS-W015327
    • 4-tert-Butyl-2,6-diformylphenol, 96%
    • DB-076049
    • 11N-950
    • J-516408
    • MDL: MFCD01567135
    • Inchi: 1S/C12H14O3/c1-12(2,3)10-4-8(6-13)11(15)9(5-10)7-14/h4-7,15H,1-3H3
    • Chave InChI: WQNTWZJPCLUXQC-UHFFFAOYSA-N
    • SMILES: O=CC1C(O)=C(C=O)C=C(C(C)(C)C)C=1

Propriedades Computadas

  • Massa Exacta: 206.09400
  • Massa monoisotópica: 206.094
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 15
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 224
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 54.4
  • Carga de Superfície: 0
  • XLogP3: 2.7
  • Contagem de Tautomeros: 4

Propriedades Experimentais

  • Cor/Forma: Yellow solid
  • Densidade: 1.159
  • Ponto de Fusão: 99-103 °C (lit.)
  • Ponto de ebulição: 267.8°C at 760 mmHg
  • Ponto de Flash: 130°C
  • Índice de Refracção: 1.589
  • PSA: 54.37000
  • LogP: 2.31470
  • Solubilidade: Not determined

4-tert-Butyl-2,6-diformylphenol Informações de segurança

  • Símbolo: GHS07
  • Palavra de Sinal:Warning
  • Declaração de perigo: H315-H319-H335
  • Declaração de Advertência: P261-P305 + P351 + P338
  • Número de transporte de matérias perigosas:NONH for all modes of transport
  • WGK Alemanha:3
  • Código da categoria de perigo: 36/37/38
  • Instrução de Segurança: S26; S36
  • Identificação dos materiais perigosos: Xi
  • Classe de Perigo:IRRITANT
  • Frases de Risco:R36/37/38

4-tert-Butyl-2,6-diformylphenol Dados aduaneiros

  • CÓDIGO SH:2912499000
  • Dados aduaneiros:

    China Customs Code:

    2912499000

    Overview:

    2912499000. Other aldehyde ethers\Aldehydes, phenols and aldehydes containing other oxygen-containing groups. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Appearance of tetraformaldehyde

    Summary:

    2912499000. other aldehyde-ethers, aldehyde-phenols and aldehydes with other oxygen function. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%

4-tert-Butyl-2,6-diformylphenol Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
TRC
B809658-10mg
4-tert-Butyl-2,6-diformylphenol
84501-28-0
10mg
$ 65.00 2022-06-06
TRC
B809658-50mg
4-tert-Butyl-2,6-diformylphenol
84501-28-0
50mg
$ 80.00 2022-06-06
TRC
B809658-5mg
4-tert-Butyl-2,6-diformylphenol
84501-28-0
5mg
$ 50.00 2022-06-06
Apollo Scientific
OR29399-5g
5-(tert-Butyl)-2-hydroxyisophthalaldehyde
84501-28-0
5g
£225.00 2024-05-24
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B838352-5g
5-(tert-Butyl)-2-hydroxyisophthalaldehyde
84501-28-0 96%
5g
1,098.00 2021-05-17
eNovation Chemicals LLC
D379816-1g
4-tert-Butyl-2,6-diformylphenol
84501-28-0 97%
1g
$200 2024-05-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044612-250mg
5-(tert-Butyl)-2-hydroxyisophthalaldehyde
84501-28-0 98%
250mg
¥45.00 2024-07-28
Cooke Chemical
A5051912-1G
4-<I>tert</I>-Butyl-2,6-diformylphenol
84501-28-0 96%
1g
RMB 101.60 2025-02-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-NP669-200mg
4-tert-Butyl-2,6-diformylphenol
84501-28-0 96%
200mg
¥129.0 2022-02-28
TRC
B809658-500mg
4-tert-Butyl-2,6-diformylphenol
84501-28-0
500mg
$ 110.00 2023-04-18

4-tert-Butyl-2,6-diformylphenol Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Manganese oxide (MnO2) Solvents: Chloroform
Referência
An improved oxidation approach for preparing 4-substituted-2,6-diformylphenol by manganese(IV) dioxide
Huang, Wei; et al, Synthetic Communications, 2000, 30(9), 1555-1561

Synthetic Routes 2

Condições de reacção
1.1 Solvents: Water
1.2 Reagents: Acetic acid
Referência
Conversion of some substituted phenols to the corresponding masked thiophenols, synthesis of a dinickel(II) dithiolate macrocyclic complex and isolation of some metal- and ligand-based oxidation products
Brooker, Sally; et al, Dalton, 2000, (18), 3113-3121

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Trifluoroacetic acid ;  24 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water ;  overnight, rt
Referência
Periphery-Substituted [4+6] Salicylbisimine Cage Compounds with Exceptional High Surface Areas: Influence of the Molecular Structure on Nitrogen Sorption Properties
Schneider, Markus W.; et al, Chemistry - A European Journal, 2012, 18(3), 836-847

Synthetic Routes 4

Condições de reacção
1.1 Solvents: Trifluoroacetic acid ;  24 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  10 min, reflux
Referência
Selective Tracking of Lysosomal Cu2+ Ions Using Simultaneous Target- and Location-Activated Fluorescent Nanoprobes
Li, Yinhui; et al, Analytical Chemistry (Washington, 2015, 87(1), 584-591

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Carbon dioxide ,  Sodium hydroxide
1.2 Reagents: Manganese oxide (MnO2) Solvents: Chloroform
Referência
Intramolecular hydrogen bond self-template synthesis of some new Robson-type macrocyclic ligands
Wu, Jin Cai; et al, Chinese Chemical Letters, 2001, 12(9), 757-760

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Hexamethylenetetramine Solvents: Acetic acid ;  rt; 24 h, rt; 24 h, reflux
Referência
Antioxidant, DNA interaction, molecular docking and cytotoxicity studies of aminoethylpiperazine-containing macrocyclic binuclear copper(II) complexes
Karthick, C.; et al, Applied Organometallic Chemistry, 2017, 31(8),

Synthetic Routes 7

Condições de reacção
Referência
Chan-Evans-Lam C-N Coupling Promoted by a Dinuclear Positively Charged Cu(II) Complex. Catalytic Performance and Some Evidence for the Mechanism of CEL Reaction Obviating Cu(III)/Cu(I) Catalytic Cycle
Akatyev, Nikolay; et al, ChemCatChem, 2020, 12(11), 3010-3021

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Manganese oxide (MnO2) Solvents: Chloroform ;  8 h, reflux
Referência
A novel calixsalen macrocycle: metal sensing behavior for Zn2+ and intracellular imaging application
Fu, Yong; et al, Tetrahedron Letters, 2012, 53(7), 804-807

Synthetic Routes 9

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ;  heated; 5 d, 30 - 40 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
2.1 Reagents: Manganese oxide (MnO2) Solvents: Chloroform ;  8 h, reflux
Referência
A novel calixsalen macrocycle: metal sensing behavior for Zn2+ and intracellular imaging application
Fu, Yong; et al, Tetrahedron Letters, 2012, 53(7), 804-807

Synthetic Routes 10

Condições de reacção
Referência
A Covalent and Modular Synthesis of Homo- and Hetero[n]rotaxanes
Cornelissen, Milo D.; et al, Journal of Organic Chemistry, 2020, 85(5), 3146-3159

Synthetic Routes 11

Condições de reacção
1.1 Reagents: Sulfuric acid ;  30 min, < 20 °C; 5 h, rt
2.1 Reagents: Sodium hydroxide Solvents: Water ;  4 - 6 d, rt
3.1 Reagents: Manganese oxide (MnO2) Solvents: Chloroform ;  30 min, < 20 °C
Referência
synthesis of 2,6-diformyl-4-tert-butylphenol by ultrasonic wave
Wei, Junfa; et al, Huaxue Tongbao, 2003, 66(10),

Synthetic Routes 12

Condições de reacção
1.1 Reagents: Manganese oxide (MnO2) Solvents: Chloroform ;  30 min, < 20 °C
Referência
synthesis of 2,6-diformyl-4-tert-butylphenol by ultrasonic wave
Wei, Junfa; et al, Huaxue Tongbao, 2003, 66(10),

Synthetic Routes 13

Condições de reacção
1.1 Solvents: Trifluoroacetic acid ;  18 h, 145 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
Referência
Hydrogen-bonding and resonance stabilisation effects in cationic bis(iminium) phenoxide diacids
Jones, Rebecca L.; et al, Physical Chemistry Chemical Physics, 2023, 25(22), 15463-15468

Synthetic Routes 14

Condições de reacção
1.1 Reagents: Sulfuric acid ;  2 h, rt
Referência
Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes
Saha, Soumik; et al, Journal of Organic Chemistry, 2023, 88(14), 10002-10013

4-tert-Butyl-2,6-diformylphenol Raw materials

4-tert-Butyl-2,6-diformylphenol Preparation Products

4-tert-Butyl-2,6-diformylphenol Literatura Relacionada

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:84501-28-0)4-tert-Butyl-2,6-diformylphenol
A840823
Pureza:99%/99%
Quantidade:10g/25g
Preço ($):218.0/436.0